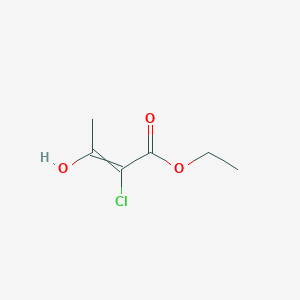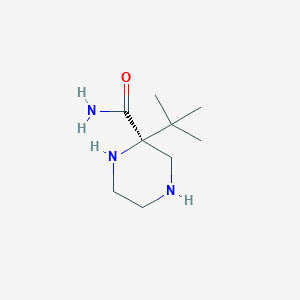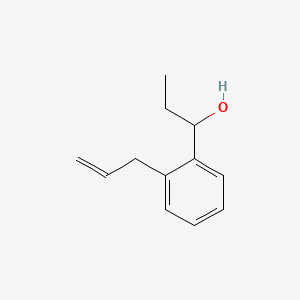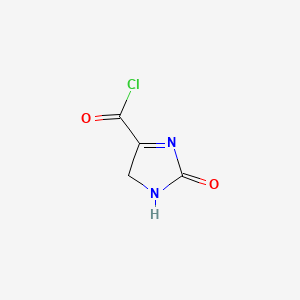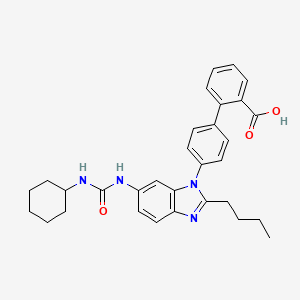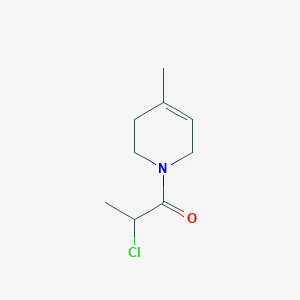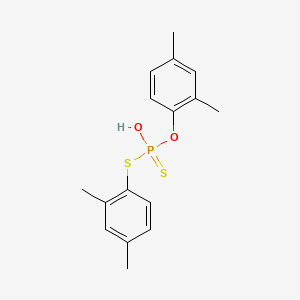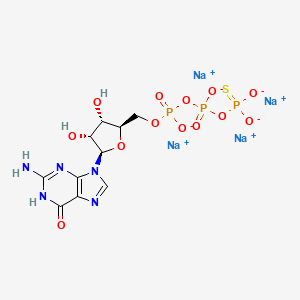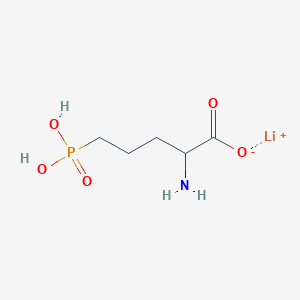
Lithium 2-amino-5-phosphonopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ap-5 lithium salt is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a lithium salt derivative that is often used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ap-5 lithium salt typically involves the reaction of a precursor compound with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Ap-5 lithium salt involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ap-5 lithium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically results in lower oxidation state products.
科学的研究の応用
Ap-5 lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
作用機序
The mechanism of action of Ap-5 lithium salt involves its interaction with various molecular targets and pathways. In biological systems, it is believed to affect cellular signaling by modulating the activity of enzymes and receptors. For example, it may inhibit certain enzymes involved in the inositol phosphate pathway, leading to changes in cellular signaling and function.
類似化合物との比較
Similar Compounds
- Lithium carbonate
- Lithium citrate
- Lithium orotate
Comparison
Ap-5 lithium salt is unique in its specific applications and properties compared to other lithium salts. While lithium carbonate and lithium citrate are commonly used in medical treatments, Ap-5 lithium salt is more specialized for research and industrial applications. Its unique chemical structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in various fields.
特性
分子式 |
C5H11LiNO5P |
|---|---|
分子量 |
203.1 g/mol |
IUPAC名 |
lithium;2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
InChIキー |
DHZMTARECLREHH-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CC(C(=O)[O-])N)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
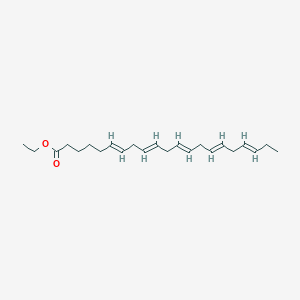
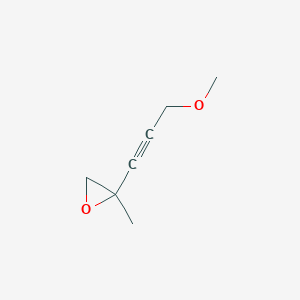
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
